3-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
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Description
3-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is a useful research compound. Its molecular formula is C17H16F2N6O2S and its molecular weight is 406.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a sulfonyl piperazine moiety are often associated with a variety of biological activities. They can interact with various proteins or enzymes in the body, which can be their primary targets .
Mode of Action
The interaction between the compound and its target can lead to changes in the target’s function, which can result in a therapeutic effect. For example, if the target is an enzyme, the compound might inhibit the enzyme’s activity .
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. For example, it might inhibit a pathway that leads to the production of a disease-causing molecule .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound can affect its bioavailability. For example, how well the compound is absorbed into the body, how it is distributed throughout the body, how it is metabolized, and how it is excreted can all impact its effectiveness .
Result of Action
The molecular and cellular effects of the compound’s action can vary depending on the specific target and pathway involved. For example, it might lead to the death of disease-causing cells or the reduction of harmful molecules .
Properties
IUPAC Name |
3-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N6O2S/c18-13-2-3-15(14(19)12-13)28(26,27)24-10-8-23(9-11-24)16-4-5-17(22-21-16)25-7-1-6-20-25/h1-7,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBBDIONLJYKOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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